- Green preparation of biomass-based aromatic alcohols, China, , ,

Cas no 93-03-8 (Veratryl alcohol)

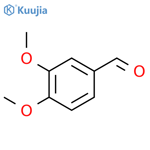

Veratryl alcohol structure

상품 이름:Veratryl alcohol

Veratryl alcohol 화학적 및 물리적 성질

이름 및 식별자

-

- Veratryl alcohol

- 3,4-DIMETHOXYBENZYL METHANOL

- (3,4-DIMETHOXYPHENYL)METHANOL

- RARECHEM AL BD 0062

- 3,4-dimethoxy-benzenemethano

- 3,4-dimethoxy-Benzenemethanol

- 3,4-Dimethoxyphenylmethyl alcohol

- 3,4-Dimethoxybenzyl alcohol (Veratry alcohol)

- Benzenemethanol, 3,4-dimethoxy-

- 3,4-Dimethoxybenzene-1-methanol

- 3,4-Dimethoxybenzyl alcohol

- veratrole alcohol

- 3,4-dimethoxybenzenemethanol

- dimethoxybenzyl alcohol

- 3,4-dimethoxy-benzyl alcohol

- MB4T4A711H

- (3,4-dimethoxyphenyl)-methanol

- OEGPRYNGFWGMMV-UHFFFAOYSA-N

- (3,4-dimethoxyphenyl)methyloxidanyl

- 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol)

- (3,4-dimethoxyphenyl)methan

- 3,4-Dimethoxybenzenemethanol (ACI)

- Veratryl alcohol (6CI, 7CI, 8CI)

- [3,4-Bis(methyloxy)phenyl] methanol

- NSC 6317

- Veratralcohol

- Veratric alcohol

- Verapamil Hydrochloride Imp. E (EP): (3,4-Dimethoxyphenyl)methanol

-

- MDL: MFCD00004638

- 인치: 1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3

- InChIKey: OEGPRYNGFWGMMV-UHFFFAOYSA-N

- 미소: OCC1C=C(OC)C(OC)=CC=1

- BRN: 639388

계산된 속성

- 정밀분자량: 168.078644g/mol

- 표면전하: 0

- XLogP3: 0.6

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 3

- 동위원소 질량: 168.078644g/mol

- 단일 동위원소 질량: 168.078644g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 38.7Ų

- 중원자 수량: 12

- 복잡도: 127

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 분자량: 168.19

- 표면전하: 0

실험적 성질

- 색과 성상: Cryst.

- 밀도: 1.157 g/mL at 25 °C(lit.)

- 융해점: 22 ºC

- 비등점: 296-297 °C/732 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.552(lit.)

- 수용성: miscible

- PSA: 38.69000

- LogP: 1.19610

- 용해성: 에탄올, 에틸에테르 등 유기용제에 용해될 수 있다.

Veratryl alcohol 보안 정보

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P264; P270; P301+P312; P330; P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22

- 보안 지침: S24/25

-

위험물 표지:

- 저장 조건:Store at room temperature

- TSCA:Yes

Veratryl alcohol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A187224-10g |

(3,4-Dimethoxyphenyl)methanol |

93-03-8 | 97% | 10g |

$9.0 | 2024-04-15 | |

| Enamine | EN300-20192-25.0g |

(3,4-dimethoxyphenyl)methanol |

93-03-8 | 95% | 25.0g |

$35.0 | 2023-07-09 | |

| Enamine | EN300-20192-100.0g |

(3,4-dimethoxyphenyl)methanol |

93-03-8 | 95% | 100.0g |

$119.0 | 2023-07-09 | |

| Enamine | EN300-20192-0.05g |

(3,4-dimethoxyphenyl)methanol |

93-03-8 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20192-2.5g |

(3,4-dimethoxyphenyl)methanol |

93-03-8 | 95% | 2.5g |

$25.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0360-100G |

(3,4-dimethoxyphenyl)methanol |

93-03-8 | 97% | 100g |

¥ 264.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D826A-100g |

Veratryl alcohol |

93-03-8 | 98% | 100g |

¥425.0 | 2022-06-10 | |

| Life Chemicals | F0001-2235-5g |

"3,4-Dimethoxybenzyl alcohol" |

93-03-8 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| Life Chemicals | F0001-2235-10g |

"3,4-Dimethoxybenzyl alcohol" |

93-03-8 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| Enamine | EN300-20192-0.5g |

(3,4-dimethoxyphenyl)methanol |

93-03-8 | 95% | 0.5g |

$19.0 | 2023-09-16 |

Veratryl alcohol 합성 방법

합성회로 1

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

참조

- New method of preparation of (2-bromo-4,5-dimethoxyphenyl)propanenitrile by reaction of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene with acetonitrile and its use for the synthesis of ivabradine and its pharmaceutically acceptable acid addition salts, European Patent Organization, , ,

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Sodium borohydride ; 10 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Synthesis and heme polymerization inhibitory activity (HPIA) assay of antiplasmodium of N-(3,4-dimethoxybenzyl)-1,10-phenanthrolinium bromide from vanillin, Indonesian Journal of Chemistry, 2014, 14(1), 1-6

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel (Palladium bimetallic catalyst) , Palladium (Nickel bimetallic catalyst) Solvents: Methanol ; 4.1 h, rt

참조

- Highly chemoselective hydrogenation of active benzaldehydes to benzyl alcohols catalyzed by bimetallic nanoparticles, Tetrahedron Letters, 2015, 56(46), 6460-6462

합성회로 8

반응 조건

1.1 Reagents: Isopropanol Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ; 5 h, 1 MPa, 100 °C

참조

- Strong Oxophilicity of Zr Species in Zr4+-Exchanged Montmorillonite Boosted Meerwein-Ponndorf-Verley Reduction of Renewable Carbonyl Compounds, ACS Sustainable Chemistry & Engineering, 2022, 10(37), 12197-12206

합성회로 9

반응 조건

1.1 Reagents: Sodium formate Catalysts: Iridium(2+), chloro(1,10-phenanthroline-κN1,κN10)(2,2′:6′,2′′-terpyridine-κN1,κN… Solvents: Ethanol , Water ; 45 min, 100 °C

참조

- Polypyridyl iridium(III) based catalysts for highly chemoselective hydrogenation of aldehydes, Journal of Catalysis, 2019, 378, 283-288

합성회로 10

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings, Langmuir, 2021, 37(29), 8811-8820

합성회로 14

합성회로 15

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

Veratryl alcohol Raw materials

Veratryl alcohol Preparation Products

Veratryl alcohol 관련 문헌

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

93-03-8 (Veratryl alcohol) 관련 제품

- 705-76-0(3,5-Dimethoxybenzyl alcohol)

- 6971-51-3(3-Methoxybenzenemethanol)

- 105-13-5(4-Methoxybenzyl alcohol)

- 3392-97-0(2,6-Dimethoxybenzaldehyde)

- 6843-66-9(Diphenyldimethoxysilane)

- 490-64-2(2,4,5-Trimethoxybenzoic acid)

- 4383-06-6(5-(hydroxymethyl)-2-methoxyphenol)

- 498-00-0(Vanillyl alcohol)

- 100-86-7(2-Methyl-1-phenyl-2-propanol)

- 3840-31-1(3,4,5-Trimethoxybenzyl Alcohol)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-03-8)3,4-Dimethoxybenzyl alcohol

순결:99.9%

재다:200kg

가격 ($):문의

Amadis Chemical Company Limited

(CAS:93-03-8)Veratryl alcohol

순결:99%/99%

재다:500g/1kg

가격 ($):205.0/346.0